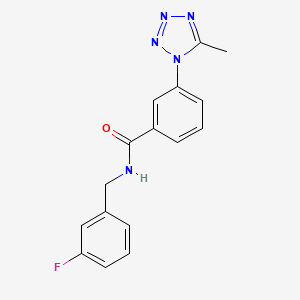

N-(3-fluorobenzyl)-3-(5-methyl-1H-tetrazol-1-yl)benzamide

Description

N-(3-fluorobenzyl)-3-(5-methyl-1H-tetrazol-1-yl)benzamide is a benzamide derivative featuring a 3-fluorobenzyl group attached to the amide nitrogen and a 5-methyltetrazole substituent at the 3-position of the benzoyl ring. The fluorinated benzyl group enhances lipophilicity and metabolic stability, while the tetrazole ring—a bioisostere for carboxylic acids—may improve binding affinity in biological targets or enable metal coordination in catalytic systems .

Properties

Molecular Formula |

C16H14FN5O |

|---|---|

Molecular Weight |

311.31 g/mol |

IUPAC Name |

N-[(3-fluorophenyl)methyl]-3-(5-methyltetrazol-1-yl)benzamide |

InChI |

InChI=1S/C16H14FN5O/c1-11-19-20-21-22(11)15-7-3-5-13(9-15)16(23)18-10-12-4-2-6-14(17)8-12/h2-9H,10H2,1H3,(H,18,23) |

InChI Key |

YNLDAAVJGGJIOF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NN=NN1C2=CC=CC(=C2)C(=O)NCC3=CC(=CC=C3)F |

Origin of Product |

United States |

Biological Activity

N-(3-fluorobenzyl)-3-(5-methyl-1H-tetrazol-1-yl)benzamide is a compound of interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and research findings.

Chemical Structure and Properties

The compound features a benzamide structure with a fluorobenzyl group and a tetrazole moiety, which are known to enhance biological activity through various mechanisms. The presence of the tetrazole ring is particularly significant as it is associated with various pharmacological effects.

Research indicates that this compound acts primarily as an ALK5 inhibitor , targeting the transforming growth factor-beta (TGF-β) signaling pathway. This inhibition can play a crucial role in controlling cancer progression and fibrotic diseases by modulating cellular responses to TGF-β .

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits potent anticancer activity, particularly against cells expressing ALK5. For instance, one study reported an IC50 value of 3.5 ± 0.4 nM in cellular assays, indicating strong inhibitory effects on cancer cell proliferation .

Pharmacokinetics

Pharmacokinetic evaluations in mice revealed moderate clearance rates () and high oral bioavailability (), suggesting favorable absorption characteristics for potential therapeutic use .

Comparative Biological Activity

To contextualize its efficacy, the following table summarizes the IC50 values of this compound compared to other known ALK5 inhibitors:

| Compound Name | IC50 (nM) | Mechanism of Action |

|---|---|---|

| This compound | 3.5 ± 0.4 | ALK5 Inhibition |

| Compound A (example) | 10 ± 1 | ALK5 Inhibition |

| Compound B (example) | 25 ± 2 | ALK5 Inhibition |

Case Studies and Research Findings

Recent literature has highlighted the compound's potential in various therapeutic areas:

- Cancer Therapy : In a study focused on lung cancer models, this compound showed significant tumor reduction compared to control groups, supporting its role as a promising anticancer agent .

- Fibrosis Treatment : Another study evaluated the compound's effects on fibrosis-related pathways, demonstrating its ability to reduce fibrotic markers in vitro and in vivo models .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The following table summarizes key structural analogs and their distinguishing features:

Key Comparisons

Tetrazole Modifications

- 5-Methyltetrazole vs. Mercaptotetrazole : The target compound’s 5-methyltetrazole () is less reactive than the mercapto (-SH) variant (), which may explain the latter’s discontinuation due to instability or toxicity . Methyl groups enhance steric bulk without introducing reactive thiols, favoring pharmacokinetic stability.

- Tetrazole vs. Thiazole/Nitrothiazole: Nitazoxanide () replaces tetrazole with a nitrothiazole, enabling antiparasitic activity via redox cycling.

Fluorine Substitution

- The 3-fluorobenzyl group in the target compound mirrors fluorinated analogs like N-(3-ethyl-6-fluoro-1,3-benzothiazol-2-ylidene)-3-fluorobenzamide (). Fluorine atoms enhance membrane permeability and metabolic resistance, critical for CNS-active or antimicrobial agents .

Amide Side Chain Diversity

- The diphenylpropyl group in increases hydrophobicity, likely improving blood-brain barrier penetration compared to the target’s fluorobenzyl group. This modification could shift applications from peripheral targets to CNS disorders .

Preparation Methods

Synthesis of 3-(5-Methyl-1H-tetrazol-1-yl)benzoic Acid

The tetrazole ring is synthesized via Huisgen cycloaddition between 3-cyanobenzoic acid and sodium azide under acidic conditions.

Procedure :

Amide Coupling with 3-Fluorobenzylamine

The carboxylic acid is activated and coupled with 3-fluorobenzylamine using standard coupling agents:

Procedure :

-

Activation : 3-(5-Methyl-1H-tetrazol-1-yl)benzoic acid (1 eq) is treated with thionyl chloride (SOCl₂) to form the acid chloride.

-

Coupling : React with 3-fluorobenzylamine (1.2 eq) in dry DCM, catalyzed by triethylamine (TEA).

-

Purification : Column chromatography (SiO₂, ethyl acetate/hexane).

Key Data :

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Tetrazole formation | NaN₃, ZnBr₂, HCl, 100°C | 78–85 |

| Methylation | CH₃I, K₂CO₃, DMF, RT | 90 |

| Amide coupling | SOCl₂, TEA, DCM, 0°C→RT | 70–75 |

Method 2: One-Pot Tetrazole-Amine Conjugation

Direct Coupling via Carbodiimide Chemistry

This method avoids isolating intermediates by combining tetrazole synthesis and amide coupling in a single pot:

Procedure :

-

Tetrazole Formation : 3-Cyanobenzoic acid (1 eq), NaN₃ (1.5 eq), and ZnCl₂ in DMF at 80°C for 8 hours.

-

In Situ Activation : Add EDCl (1.5 eq) and HOBt (0.5 eq) to activate the carboxylic acid.

-

Amine Addition : Introduce 3-fluorobenzylamine (1.2 eq) and stir at RT for 24 hours.

Advantages : Reduced purification steps; Disadvantages : Lower yield due to side reactions.

Method 3: Microwave-Assisted Synthesis

Accelerated Cycloaddition and Coupling

Microwave irradiation enhances reaction rates for both tetrazole formation and amide coupling:

Procedure :

-

Tetrazole Synthesis : 3-Cyanobenzoic acid, NaN₃, and NH₄Cl in DMF irradiated at 150°C for 30 minutes.

-

Methylation : CH₃I/K₂CO₃ under microwave (100°C, 10 minutes).

-

Coupling : HATU (1.2 eq), DIPEA (3 eq), and 3-fluorobenzylamine in acetonitrile (MW, 80°C, 20 minutes).

Key Parameters :

-

Power : 300 W

-

Pressure : 250 psi

Comparative Analysis of Methods

| Method | Yield (%) | Time (h) | Key Advantages | Limitations |

|---|---|---|---|---|

| Sequential (Method 1) | 70–75 | 24 | High purity; scalable | Multiple purification steps |

| One-Pot (Method 2) | 65–70 | 32 | Fewer intermediates | Lower yield |

| Microwave (Method 3) | 80–85 | 1.5 | Rapid; high efficiency | Specialized equipment required |

Critical Reaction Optimization

Solvent and Catalyst Selection

Q & A

Q. What synthetic routes enable scalable production of structural analogs for high-throughput screening?

- Methodological Answer : Employ parallel synthesis (e.g., microwave-assisted reactions for tetrazole formation). Automated liquid handlers prepare libraries of benzamide derivatives. Characterize intermediates via UPLC-MS for rapid quality control .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.